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Introduction

(Rac)-Indoximod is an orally administered small molecule inhibitor of the indoleamine 2,3-
dioxygenase (IDO) pathway, a critical metabolic checkpoint that promotes tumor-mediated
immunosuppression.[1][2] By disrupting the catabolism of the essential amino acid tryptophan,
Indoximod aims to reverse the resulting immune-suppressive environment and enhance the
efficacy of anti-cancer therapies. This technical guide provides an in-depth overview of the core
findings from early-phase clinical trials of (Rac)-Indoximod, with a focus on quantitative data,
experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Indoximod is a tryptophan mimetic that acts downstream of the IDO1 enzyme.[3][4] Unlike
direct enzymatic inhibitors, Indoximod stimulates the mTORC1 signaling pathway, which is
typically suppressed by tryptophan depletion in the tumor microenvironment.[3][4][5] This action
effectively counters the immunosuppressive effects of IDO1 activity, leading to the reactivation
of effector T cells and a reduction in regulatory T cells (Tregs).[5][6] Additionally, Indoximod has
been shown to modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor
(AhR), favoring a pro-inflammatory Th17 phenotype over the immunosuppressive Treg
phenotype.[5]
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Indoximod's mechanism of action in the tumor microenvironment.

Early-Phase Clinical Trial Summary

(Rac)-Indoximod has been evaluated in several early-phase clinical trials, both as a
monotherapy and in combination with chemotherapy and immunotherapy. These studies have
primarily focused on establishing the safety, tolerability, pharmacokinetics, and preliminary
efficacy of the drug.

Phase | Monotherapy and Combination Trials

A foundational Phase | study in patients with advanced malignancies established the safety
profile of Indoximod.[7][8] The trial employed a 3+3 dose-escalation design, with cohorts
receiving doses ranging from 200 mg once daily to 2000 mg twice daily.[8] A maximum
tolerated dose (MTD) was not reached, indicating a favorable safety profile.[7][8]

Another Phase | trial investigated Indoximod in combination with docetaxel in patients with
metastatic solid tumors.[1][2] This study also utilized a 3+3 dose-escalation design, with
Indoximod doses ranging from 300 mg to 2000 mg twice daily, and a final recommended Phase
Il dose of 1200 mg twice daily.[1][2]
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A first-in-children Phase I trial evaluated Indoximod in combination with temozolomide for
pediatric brain tumors.[9] This study also followed a 3+3 dose-escalation design, with the
pediatric recommended Phase Il dose determined to be 19.2 mg/kg/dose twice daily.[9][10]
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A generalized workflow for a 3+3 dose-escalation Phase | clinical trial.

Quantitative Data from Early-Phase Trials

The following tables summarize the key quantitative data from early-phase clinical trials of
(Rac)-Indoximod.
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ble 1: Pl Kineti f Indoximod

Parameter Value Population Source
] Adult patients with
Tmax (Time to Peak
] 2.9 hours advanced [7181[11]
Concentration) ) )
malignancies
Adult patients with
T1/2 (Half-life) 10.5 hours advanced [7181[11]
malignancies
Adult patients with
Cmax at 2000mg BID  ~12 pM advanced [71[8]
malignancies
o Adult patients with
Pharmacokinetic Observed at doses
advanced [7181[11]
Plateau above 1200 mg

malignancies

Table 2: Safety and Tolerability - Common Adverse

Events (Any Grade)
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Adverse Event

Frequency

Population

Source

Fatigue

56.3% - 58.6%

Patients with
metastatic solid

tumors

(11218l

Anemia

37.5% - 51.7%

Patients with
metastatic solid

tumors

(11218l

Anorexia

37.5%

Patients with
advanced

malignancies

[8]

Hyperglycemia

48.3%

Patients with
metastatic solid

tumors

[1](2]

Patients with

Nausea 29.2% - 41.4% metastatic solid [1][2][8]
tumors
Patients with

Infection 44.8% metastatic solid [1112]

tumors

Note: Frequencies are reported from studies of Indoximod in combination with chemotherapy.

Table 3: Preliminary Efficacy in Early-Phase Trials
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Patient Combination
Outcome Value . Source
Population Therapy
Partial Metastatic solid
4 Docetaxel [1][2]
Responses tumors
Stable Disease > Advanced
5 ) ) Monotherapy [718]
6 months malignancies
Overall
Advanced )
Response Rate 53% Pembrolizumab [31[11]
melanoma
(ORR)
Complete Advanced )
18% Pembrolizumab [3][11]
Response (CR) melanoma
Disease Control Advanced )
73% Pembrolizumab [31[11]
Rate (DCR) melanoma
Median
_ Advanced )
Progression-Free  12.4 months Pembrolizumab [31[11]
melanoma

Survival (PFS)

Experimental Protocols
Patient Population and Eligibility Criteria

Early-phase trials of Indoximod typically enrolled patients with advanced or metastatic solid

tumors who had failed standard therapies.[2][7][8] Key inclusion criteria generally included:

Histologically or cytologically confirmed malignancy[12]

Measurable disease as per RECIST 1.1[12]

Age =18 years (for adult trials)[8]

Adequate organ and marrow function[8][13]

ECOG performance status of 0 or 1[12]
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Exclusion criteria often included:

Chemotherapy within 3 weeks prior to enrollment[8]

Untreated brain metastases|8]

Active autoimmune disease[8][13]

Prior therapy with an IDO1 inhibitor[12]

Dosing and Administration

Indoximod was administered orally, typically twice daily, in continuous cycles.[1][11] In dose-
escalation studies, the dose was increased in successive cohorts of patients following a 3+3
design until the MTD was reached or a recommended Phase Il dose was established.[1][8]

Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before
and after Indoximod administration.[2] Plasma concentrations of Indoximod were determined
using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-
MS).[8] Non-compartmental pharmacokinetic analysis was used to calculate parameters such
as Cmax, Tmax, AUC, and half-life.[8]

Safety and Efficacy Assessments

Safety was monitored through the regular recording of adverse events, physical examinations,
and laboratory tests.[8] Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]

Tumor response was assessed using imaging studies (e.g., CT or MRI) at baseline and at
regular intervals during treatment.[11] Responses were typically evaluated based on the
Response Evaluation Criteria in Solid Tumors (RECIST).[12]

Conclusion

Early-phase clinical trials of (Rac)-Indoximod have demonstrated a favorable safety and
tolerability profile, both as a monotherapy and in combination with other anti-cancer agents.
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The pharmacokinetic data have informed the selection of a recommended Phase Il dose. While
preliminary efficacy signals are encouraging, particularly in combination with immune
checkpoint inhibitors, larger randomized controlled trials are necessary to definitively establish
the clinical benefit of Indoximod. The unique mechanism of action, targeting the downstream
effects of IDO1-mediated tryptophan catabolism, continues to make Indoximod a compound of
significant interest in the field of immuno-oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Afirst in man phase I trial of the oral immunomodulator, indoximod, combined with
docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nim.nih.gov]

o 2. Afirstin man phase I trial of the oral immunomodulator, indoximod, combined with
docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. cancer-research-network.com [cancer-research-network.com]

e 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via
modulation of AhR function and activation of mMTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

e 6. researchgate.net [researchgate.net]
e 7. oncotarget.com [oncotarget.com]

¢ 8. Aphase I study of indoximod in patients with advanced malignancies - PMC
[pmc.ncbi.nlm.nih.gov]

» 9. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children
phase I trial - PMC [pmc.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

e 11. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in
Cancer [frontiersin.org]

e 12. mayo.edu [mayo.edu]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1359847?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4226672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4226672/
https://pubmed.ncbi.nlm.nih.gov/25327557/
https://pubmed.ncbi.nlm.nih.gov/25327557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6141803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6141803/
https://www.cancer-research-network.com/2022/02/25/indoximod-an-immunometabolic-adjuvant-is-an-ido-pathway-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321702/
https://www.researchgate.net/figure/Indoximod-mechanisms-of-action-Tryptophan-catabolism-proceeds-through-pathways-leading_fig2_327576171
https://www.oncotarget.com/article/8216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836763/
https://www.researchgate.net/figure/Pharmacokinetics-of-indoximod_fig2_299395398
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00370/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00370/full
https://www.mayo.edu/research/clinical-trials/cls-20368635
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» 13. ClinicalTrials.gov [clinicaltrials.gov]

 To cite this document: BenchChem. [(Rac)-Indoximod: A Technical Overview of Early-Phase
Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359847#early-phase-clinical-trials-of-rac-indoximod]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://clinicaltrials.gov/study/NCT04049669
https://www.benchchem.com/product/b1359847#early-phase-clinical-trials-of-rac-indoximod
https://www.benchchem.com/product/b1359847#early-phase-clinical-trials-of-rac-indoximod
https://www.benchchem.com/product/b1359847#early-phase-clinical-trials-of-rac-indoximod
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359847?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

